molecular formula C20H20F3NO4 B3074876 Ethyl 2-[6-methyl-4-oxo-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate CAS No. 1024206-85-6

Ethyl 2-[6-methyl-4-oxo-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate

Cat. No. B3074876
CAS RN: 1024206-85-6
M. Wt: 395.4 g/mol
InChI Key: FSRKABDFQQBHNA-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-[6-methyl-4-oxo-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate” belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities .


Synthesis Analysis

The synthesis of this compound was achieved using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route . The product was obtained with a yield of 84% .


Molecular Structure Analysis

The dihydropyrimidine ring in the compound adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .


Chemical Reactions Analysis

The compound was synthesized using the Biginelli reaction, an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This was followed by the Huisgen 1,3-dipolar cycloaddition .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Ethyl 2-[6-methyl-4-oxo-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate has been synthesized using the Biginelli reaction as a key step. This compound, identified by the laboratory code LaSOM® 293 , belongs to the class of 3,4-dihydropyrimidinones (DHPMs). DHPMs exhibit a wide spectrum of biological activities . Researchers have explored their potential as anticancer agents, and compounds like LaSOM® 293 may play a role in inhibiting kinesin-5, a protein involved in mitosis. Inhibition of this enzyme leads to cell cycle arrest and apoptosis .

Organic Synthesis and Heterocyclic Chemistry

The synthesis of LaSOM® 293 involves a convergent four-step route, including the Huisgen 1,3-dipolar cycloaddition. The Biginelli reaction, which combines an aldehyde, a hydrogen methylene active compound, and urea (or its analogue), serves as the cornerstone for constructing this heterocyclic scaffold. Researchers appreciate the simplicity and structural diversity of the Biginelli reaction, making it a powerful tool for creating complex molecules from basic building blocks .

Triazole-Containing Compounds

LaSOM® 293 contains a triazole moiety (1,2,3-triazol-4-yl). Triazoles are versatile heterocycles with diverse applications, including medicinal chemistry, agrochemicals, and materials science. Their unique electronic properties and ease of functionalization make them valuable for designing novel compounds .

Pharmacological Studies

While LaSOM® 293’s specific pharmacological effects require further investigation, its structural features suggest potential bioactivity. Researchers may explore its interactions with biological targets, receptor binding, and cellular pathways. Understanding these aspects could lead to the development of targeted therapies or drug candidates .

Computational Chemistry and Molecular Modeling

Researchers can employ computational methods to study the electronic structure, energetics, and reactivity of LaSOM® 293. Quantum mechanical calculations, molecular dynamics simulations, and docking studies can provide insights into its behavior in biological environments and guide further experimental work .

Materials Science and Functional Materials

Beyond its biological applications, LaSOM® 293’s unique structure may inspire materials scientists. By modifying its substituents or incorporating it into polymer matrices, researchers could explore its potential as a functional material—for example, in sensors, catalysts, or optoelectronic devices .

properties

IUPAC Name

ethyl 2-[6-methyl-4-oxo-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3NO4/c1-3-27-19(26)11-14-10-16-17(8-12(2)9-18(16)25)24(14)13-4-6-15(7-5-13)28-20(21,22)23/h4-7,10,12H,3,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRKABDFQQBHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC2=C(N1C3=CC=C(C=C3)OC(F)(F)F)CC(CC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[6-methyl-4-oxo-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[6-methyl-4-oxo-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate
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Ethyl 2-[6-methyl-4-oxo-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate
Reactant of Route 3
Ethyl 2-[6-methyl-4-oxo-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-[6-methyl-4-oxo-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-[6-methyl-4-oxo-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate
Reactant of Route 6
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Ethyl 2-[6-methyl-4-oxo-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate

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